3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-amine
Description
3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-amine is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features a 4-chlorophenyl group at position 3, a methyl group at position 4, and an amine substituent at position 2 (Figure 1). The 1,5-benzodiazepine scaffold distinguishes it from the more common 1,4-benzodiazepines, which are widely studied for their central nervous system (CNS) activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-15(11-6-8-12(17)9-7-11)16(18)20-14-5-3-2-4-13(14)19-10/h2-9,15H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLFWUROMUCIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-amine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the benzodiazepine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzodiazepine core. This can be achieved by reacting the intermediate compound with methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in the treatment of anxiety, insomnia, and other related disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This mechanism is similar to other benzodiazepines, which are known to exert their effects through modulation of GABAergic neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aromatic Moieties
and describe halogen-substituted enones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1)) that share the 4-chlorophenyl group with the target compound. Key comparisons include:
- Substituent Position and Halogen Type: C1 (4-chlorophenyl) vs. C3 (3-bromophenyl): The para-chloro substitution in C1 and C2 correlates with cytotoxic activity (IC50 = 100 μg/mL), whereas meta-bromo substitution in C3 shows similar potency . This suggests halogen position and type (Cl vs.
- Core Structure Differences: The enone scaffold (C1–C4) features a conjugated α,β-unsaturated ketone, enabling Michael addition reactions with biological nucleophiles. In contrast, the benzodiazepine core in the target compound offers hydrogen-bonding sites (amine and imine groups) and conformational flexibility, which may facilitate interactions with enzymes or receptors .
Heterocyclic Amine-Containing Compounds
lists compounds with heterocyclic amines and chlorophenyl groups, such as:
- 923719-87-3 : N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (amide backbone).
- 890095-62-2 : 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine (oxadiazole ring).
Key comparisons:
- Amine Functionality : The target compound’s primary amine at position 2 contrasts with secondary amides (e.g., 923719-87-3) or aromatic amines (e.g., 890095-62-2). This may affect solubility and metabolic stability.
Research Findings and Data
Key Observations:
- The benzodiazepine scaffold’s amine group may confer distinct hydrogen-bonding capabilities compared to enones or oxadiazoles, warranting further pharmacological evaluation.
Biological Activity
3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-amine is a synthetic compound belonging to the benzodiazepine class, known for its diverse pharmacological effects. This article explores its biological activity, including anxiolytic, antidepressant, and potential neuroprotective properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H18ClN3
- Molecular Weight : 365.83 g/mol
- CAS Number : 903429-43-6
This compound features a benzodiazepine core with a 4-chlorophenyl substituent, which is crucial for its interaction with biological targets.
Anxiolytic Effects
The benzodiazepine moiety in this compound is associated with anxiolytic effects , which are primarily mediated through modulation of the GABA_A receptor. Studies have shown that compounds with similar structures exhibit significant anxiolytic properties:
| Compound Name | Primary Activity |
|---|---|
| Diazepam | Anxiolytic |
| Clonazepam | Anticonvulsant |
| This compound | Anxiolytic/Antidepressant |
Research indicates that this compound may enhance GABAergic transmission, leading to calming effects on the central nervous system .
Antidepressant Properties
In addition to its anxiolytic effects, this compound has shown potential antidepressant activity . The structural characteristics suggest interactions with neurotransmitter systems beyond GABA, potentially influencing serotonin and norepinephrine pathways. The presence of the chlorophenyl group may enhance its binding affinity to serotonin receptors .
In Vivo Studies
Preclinical studies have demonstrated that administration of this compound in animal models resulted in significant reductions in anxiety-like behaviors. For instance:
- Mice treated with varying doses exhibited decreased time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be predicted based on its structural features. Research utilizing computer-aided prediction tools has highlighted its potential as an anxiolytic and antidepressant agent due to the presence of specific substituents .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies suggest that it may act as a positive allosteric modulator at GABA_A receptors while also engaging other neurochemical pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
